N-[4-(1-piperidinyl)phenyl]acetamide
Description
N-[4-(1-Piperidinyl)phenyl]acetamide is a phenylacetamide derivative characterized by a piperidine ring attached to the para-position of the phenyl group and an acetamide substituent. This article compares this compound with its analogues in terms of structural features, pharmacological profiles, and chemical properties.
Properties
CAS No. |
14192-71-3 |
|---|---|
Molecular Formula |
C13H18N2O |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-(4-piperidin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C13H18N2O/c1-11(16)14-12-5-7-13(8-6-12)15-9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,14,16) |
InChI Key |
HRQOQSWMKUGORD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Features of Selected Compounds
Key Observations :
- Piperidine vs.
- Sulfonyl and Chalcone Modifications: Sulfonyl groups (e.g., ) increase molecular weight and polarity, while chalcone derivatives (e.g., ) introduce conjugated systems that enhance antinociceptive activity.
Pharmacological Activity Comparison
Table 2: Pharmacological Profiles of Analogues
Key Findings :
- Analgesic Efficacy : Sulfonyl-substituted acetamides (e.g., ) show efficacy in inflammatory pain models, likely via cyclooxygenase-independent pathways.
- Potency vs. Safety: Acetyl fentanyl () highlights the trade-off between high opioid potency and overdose risk, absent in non-opioid analogues like compound 6 ().
Chemical and Physicochemical Properties
Table 3: Chemical Properties of Selected Compounds
Key Insights :
- Lipophilicity : Piperidine and aromatic groups enhance membrane permeability, critical for CNS-targeting drugs.
- Stability : Sulfonyl and trifluoromethyl groups (e.g., ) improve metabolic stability but may reduce solubility.
Preparation Methods
Synthesis Route
The alkylation of N-[3-(4-piperidinyl)phenyl]acetamide (compound 6 ) with N-ω-bromoalkylphthalimides is a widely cited method. The process involves:
-
Alkylation : Reacting compound 6 with N-(2-bromoethyl)phthalimide in dimethylformamide (DMF) at 70°C for 18 hours in the presence of sodium carbonate.
-
Deprotection : Treating the alkylated intermediate with hydrazine in ethanol to remove the phthalimide group, yielding the free amine.
Key Data
This method achieves high regioselectivity due to the steric and electronic effects of the piperidine ring. However, the phthalimide deprotection step reduces overall efficiency.
Coupling of 4-Aminophenol with 1-(2-Chloroethyl)piperidine
Synthesis Route
A two-step protocol starting from 4-aminophenol:
-
Acetylation : 4-Aminophenol reacts with acetic acid in water with pyridine catalysis to form N-(4-hydroxyphenyl)acetamide.
-
Etherification : Alkylation with 1-(2-chloroethyl)piperidine hydrochloride in dimethyl sulfoxide (DMSO) under reflux conditions.
Key Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acetylation | H₂O, pyridine, RT | 85–90% |
| Etherification | DMSO, K₂CO₃, reflux | 70–75% |
This method avoids hazardous solvents but requires stringent temperature control during etherification to prevent side reactions.
Reductive Amination of 4-Piperidone Derivatives
Synthesis Route
A three-step process involving:
-
Alkylation : 4-Piperidone is alkylated with 2-phenylethyl bromide in acetonitrile using cesium carbonate.
-
Reductive Amination : The resulting ketone undergoes reductive amination with aniline using sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Acetylation : The amine intermediate is acetylated with acetic anhydride or propionyl chloride.
Key Data
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | CH₃CN, Cs₂CO₃, 80°C | 88% |
| Reductive Amination | CH₂Cl₂, NaBH(OAc)₃, RT | 91% |
| Acetylation | DIPEA, CH₂Cl₂, RT | 95–98% |
This method is scalable and compatible with diverse acylating agents, making it suitable for industrial applications.
Direct Amidation of 4-(1-Piperidinyl)aniline
Synthesis Route
-
Amine Preparation : 4-(1-Piperidinyl)aniline is synthesized via nucleophilic substitution of 4-fluoroaniline with piperidine.
-
Acetylation : The amine reacts with acetyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base.
Key Data
This method offers simplicity and high atom economy but requires pure starting materials to avoid byproducts.
Comparative Analysis of Methods
Optimization Strategies
Catalytic Improvements
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-(1-piperidinyl)phenyl]acetamide, and how can reaction yields be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-aminophenylpiperidine with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by -NMR (e.g., δ 2.1 ppm for acetamide methyl) and LC-MS (m/z 245.3 [M+H]) ensure product integrity. Yield optimization may require controlled temperature (0–5°C during acetylation) and stoichiometric excess of acetylating agents .
Q. How should researchers validate the structural identity of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : Confirm the presence of the piperidinyl group (δ 1.4–1.6 ppm for piperidine protons) and acetamide carbonyl (δ 168–170 ppm in -NMR) .
- Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 244.3 (CHNO) .
- FT-IR : Detect N-H stretching (~3300 cm) and carbonyl (C=O) vibrations (~1650 cm) .
Q. What preliminary pharmacological assays are suitable for screening this compound?
- Methodology :
- In vitro receptor binding assays : Test affinity for serotonin (5-HT) or dopamine D receptors using radioligand displacement (e.g., -spiperone) .
- Enzyme inhibition : Assess acetylcholinesterase (AChE) inhibition via Ellman’s method .
- Cellular viability : Use MTT assays on neuronal cell lines (e.g., SH-SY5Y) to rule out cytotoxicity at 10–100 µM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodology :
-
Substituent modifications : Introduce electron-withdrawing groups (e.g., -SOCH) at the phenyl ring to enhance receptor binding .
-
Pharmacophore modeling : Use software like Schrödinger to identify critical interactions (e.g., hydrogen bonding with acetamide carbonyl) .
-
Comparative IC profiling : Test analogs against related targets (e.g., Na1.7 vs. Na1.5 channels) to assess selectivity (Table 1) .
Table 1 : Selectivity profiling of analogs (IC, µM)
Analog Na1.7 Na1.3 Na1.5 Parent compound 0.17 0.30 1.10 -SOCF derivative 0.09 0.25 0.95
Q. How can contradictory data on neurological effects be resolved?
- Methodology :
- Dose-response studies : Replicate experiments across multiple models (e.g., murine neuropathic pain vs. anxiety assays) .
- Mechanistic studies : Use patch-clamp electrophysiology to confirm Na channel modulation .
- Meta-analysis : Compare results with structural analogs (e.g., N-[4-(piperidinylsulfonyl)phenyl]acetamide) to identify confounding substituents .
Q. What advanced analytical techniques are critical for metabolite identification?
- Methodology :
- LC-HRMS : Identify phase I metabolites (e.g., hydroxylation at piperidine) with mass accuracy <5 ppm .
- MS/MS fragmentation : Compare product ions with synthetic standards (e.g., m/z 260.3 for hydroxylated metabolite) .
- Microsomal stability assays : Use liver microsomes (human/rat) to quantify metabolic clearance (t >60 min suggests suitability for in vivo studies) .
Data Contradiction Analysis
Q. Why do reported IC values for sodium channel inhibition vary across studies?
- Key factors :
- Assay conditions : Differences in voltage protocols (e.g., holding potential, pulse duration) affect channel state .
- Cell lines : Heterologous expression systems (HEK vs. CHO cells) may alter channel glycosylation and pharmacology .
- Data normalization : Contradictions arise if activity is normalized to non-selective blockers (e.g., tetrodotoxin) without proper controls .
Methodological Best Practices
Q. What strategies mitigate synthetic impurities in this compound?
- Solutions :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
